molecular formula C22H25BrFN3O2 B13415460 exo-4-Amino-5-bromo-2-methoxy-N-(8-(3-fluorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide CAS No. 76351-95-6

exo-4-Amino-5-bromo-2-methoxy-N-(8-(3-fluorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide

Cat. No.: B13415460
CAS No.: 76351-95-6
M. Wt: 462.4 g/mol
InChI Key: XAIIPRIWQYQSAS-UHFFFAOYSA-N
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Description

Exo-4-Amino-5-bromo-2-methoxy-N-(8-(3-fluorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide is a useful research compound. Its molecular formula is C22H25BrFN3O2 and its molecular weight is 462.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

76351-95-6

Molecular Formula

C22H25BrFN3O2

Molecular Weight

462.4 g/mol

IUPAC Name

4-amino-5-bromo-N-[8-[(3-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C22H25BrFN3O2/c1-29-21-11-20(25)19(23)10-18(21)22(28)26-15-8-16-5-6-17(9-15)27(16)12-13-3-2-4-14(24)7-13/h2-4,7,10-11,15-17H,5-6,8-9,12,25H2,1H3,(H,26,28)

InChI Key

XAIIPRIWQYQSAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC(=CC=C4)F)Br)N

Origin of Product

United States

Biological Activity

The compound exo-4-Amino-5-bromo-2-methoxy-N-(8-(3-fluorobenzyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide is a complex organic molecule that exhibits significant biological activity, particularly in the context of receptor interaction within the central nervous system. This article provides a detailed examination of its biological properties, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25BrFN3O2C_{22}H_{25}BrFN_3O_2, with a molecular weight of 462.4 g/mol. Its structure includes a bicyclic framework, which is significant for its pharmacological properties.

Property Details
Molecular Formula C22H25BrFN3O2
Molecular Weight 462.4 g/mol
IUPAC Name 4-amino-5-bromo-N-[8-(3-fluorobenzyl)-8-azabicyclo(3.2.1)octan-3-yl]-2-methoxybenzamide

The biological activity of this compound is primarily attributed to its interaction with various receptors, notably the mu-opioid receptors (MOR). These receptors are essential in pain management and addiction therapies. The presence of specific substituents, such as bromine and methoxy groups, may enhance the compound's selectivity and potency against these receptors, making it a candidate for further pharmacological exploration.

Structure-Activity Relationships (SAR)

The modifications on the bicyclic structure significantly influence the biological activity of related compounds. For instance:

Compound Name Structural Features Biological Activity
4-Amino-5-chloro-N-(8-(3-fluorobenzyl)-8-azabicyclo(3.2.1)octan-3-yl)benzamideChlorine instead of BrominePotential opioid receptor antagonist
4-Amino-N-(8-(4-fluorobenzyl)-8-azabicyclo(3.2.1)octan-3-yl)benzamideDifferent fluorobenzyl groupOpioid receptor modulation
4-Amino-N-(8-(phenethyl)-8-azabicyclo(3.2.1)octan-3-yl)benzamidePhenethyl substitutionVarying receptor affinities

These variations demonstrate how subtle changes in chemical structure can lead to differing pharmacological profiles.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Mu-opioid Receptor Binding Assays : The compound exhibited high binding affinity to mu-opioid receptors, indicating potential as a therapeutic agent in pain relief.
  • Toxicity Studies : Toxicity assessments using zebrafish embryos showed that this compound has a low toxicity profile, with an LD50 value indicating safety for further research applications .

Preparation Methods

Core Structural Assembly: Synthesis of the 8-Azabicyclo[3.2.1]octane Framework

The foundational step involves synthesizing the 8-azabicyclo[3.2.1]octane core, which can be achieved through Diels-Alder or intramolecular cyclization reactions. A common approach uses:

  • Starting Material: A suitable cycloalkene or cycloalkadiene derivative bearing appropriate functional groups.
  • Method:
    • Intramolecular cyclization of a precursor bearing amino and alkene functionalities under acid or base catalysis.
    • Cycloaddition reactions involving imines or nitriles with dienes, facilitated by Lewis acids such as BF₃·OEt₂ or TiCl₄.

This step ensures the formation of the rigid bicyclic structure necessary for subsequent modifications.

Functionalization of the Azabicyclic Amine with the Fluorobenzyl Group

The attachment of the 3-fluorobenzyl group involves:

  • Preparation of the Fluorobenzyl Halide:

    • Synthesis of 3-fluorobenzyl bromide via nucleophilic substitution of 3-fluorobenzyl alcohol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
  • Nucleophilic Substitution:

    • Alkylation of the nitrogen atom in the azabicyclic core with the fluorobenzyl halide under phase transfer catalysis or in polar aprotic solvents like DMF using potassium carbonate or sodium hydride as base.
  • Alternative Approach:

    • Use of click chemistry or Suzuki coupling if the aromatic ring is pre-functionalized with boronic acids or halides, facilitating selective attachment.

Final Assembly: Coupling of the Benzamide and Bicyclic Components

The final step involves coupling the benzamide derivative with the bicyclic amine:

  • Amide Bond Formation:

    • Activation of the benzamide carboxylic acid (or derivative) using coupling agents such as EDCI, HATU, or DCC.
    • Nucleophilic attack by the amino group of the bicyclic core to form the amide linkage.
  • Purification:

    • Chromatographic purification (e.g., silica gel chromatography) and recrystallization to obtain the pure compound.

Alternative Synthetic Routes and Variations

  • Use of Cross-Coupling Reactions:
    • Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings to introduce the fluorobenzyl group onto aromatic precursors.
  • Hydrolysis and Protection Strategies:
    • Hydrolyzing nitrile intermediates to amides or acids.
    • Protecting groups such as Boc or tert-butyl to prevent side reactions during multi-step synthesis.

Data Table Summarizing Key Reagents and Conditions

Step Reaction Reagents Conditions Purpose
1 Cyclization to form bicyclic core Lewis acids (BF₃·OEt₂, TiCl₄) Reflux, inert atmosphere Core skeleton formation
2 Bromination N-bromosuccinimide (NBS) Room temp, in acetic acid Aromatic bromination
3 Methylation Methyl iodide (MeI) Base (K₂CO₃), reflux Methoxy group installation
4 Fluorobenzyl attachment 3-fluorobenzyl bromide Phase transfer catalysis Aromatic substitution
5 Amide coupling EDCI, HATU DMF, room temp Final linkage formation

Q & A

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Boiling point : 554.1°C at 760 mmHg (affects solvent selection for high-temperature reactions).
  • Hydrogen bond donors/acceptors : 2 donors and 5 acceptors (influences solubility and intermolecular interactions).
  • Topological polar surface area (TPSA) : 67.6 Ų (predicts membrane permeability for biological assays).
  • LogP (XlogP) : ~4 (indicates moderate lipophilicity, relevant for partitioning in chromatographic methods). These parameters guide solvent compatibility, stability under reflux conditions, and formulation for biological testing .

Q. What synthetic methodologies are used to prepare this compound?

Synthesis typically involves:

  • Multi-step reactions starting with functionalization of the azabicyclo[3.2.1]octane core.
  • Coupling reactions (e.g., amide bond formation) between the benzamide moiety and the azabicyclo intermediate.
  • Reflux conditions (e.g., ethanol or DMF) with catalysts like benzyltributylammonium bromide to optimize yield . Purification often requires column chromatography (silica gel, gradient elution) due to the compound's moderate polarity .

Advanced Research Questions

Q. How can stereochemical ambiguities in the azabicyclo[3.2.1]octane moiety be resolved?

  • NMR spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC to confirm exo-configuration and NOESY for spatial proximity analysis.
  • X-ray crystallography : Definitive determination of absolute stereochemistry, though crystal growth may require co-crystallization agents.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate structural assignments .

Q. What strategies mitigate low yields during the final coupling step?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of the amine intermediate.
  • Catalyst screening : Test phosphine-based catalysts (e.g., HATU) for improved amide bond formation efficiency.
  • Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions, followed by gradual warming .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Core modifications : Synthesize analogs with variations in the fluorobenzyl or methoxy groups (e.g., chloro or methyl substituents).
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity.
  • Computational docking : Map interactions using software like AutoDock Vina to prioritize synthetically feasible modifications .

Q. How should conflicting bioactivity data from different assays be analyzed?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess reproducibility across replicates.
  • Meta-analysis : Compare results with structurally related compounds (e.g., oxazepine derivatives) to identify confounding factors like off-target effects .

Methodological Tables

Key Physicochemical Properties
Boiling Point
Density
Hydrogen Bond Donors
TPSA
XlogP
Common Synthetic Challenges & Solutions
Low Coupling Yield
Purification Issues
Stereochemical Purity

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